molecular formula C7H10BrClN2 B13907770 (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

Cat. No.: B13907770
M. Wt: 237.52 g/mol
InChI Key: PHKIMBPFWPQAKE-JEDNCBNOSA-N
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Description

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride (CAS 1956437-52-7) is a chiral bromopyridine derivative of high value in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H10BrClN2 and a molecular weight of 237.52 g/mol, this compound serves as a critical synthetic intermediate and building block . The 4-bromopyridine moiety acts as a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of complex molecular architectures. This (S)-configured enantiomer is of particular interest for creating targeted compounds with specific biological activity. Research indicates that related bromopyridine ethanamine structures are investigated in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors . These inhibitors are a major focus of cardiovascular and metabolic disease research, targeting conditions such as atherosclerosis, hyperlipidaemia, and coronary artery disease . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

(1S)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

PHKIMBPFWPQAKE-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC=CC(=C1)Br)N.Cl

Canonical SMILES

CC(C1=NC=CC(=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Data
Molecular Formula C₇H₁₀BrClN₂
Molecular Weight 237.52 g/mol
IUPAC Name (1S)-1-(4-bromopyridin-2-yl)ethanamine hydrochloride
InChI Key PHKIMBPFWPQAKE-NUBCRITNSA-N
SMILES CC@HN.Cl

The compound consists of a pyridine ring brominated at the 4-position, with an ethanamine substituent at the 2-position, existing as a hydrochloride salt to enhance stability and solubility.

Preparation Methods of (S)-1-(4-Bromopyridin-2-yl)ethanamine Hydrochloride

Detailed Synthetic Routes

Bromination of Pyridine Derivative
  • Starting Material: 2-pyridinecarboxaldehyde or 2-aminopyridine derivatives.
  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Conditions: Controlled temperature (0–25°C), often in inert solvents like dichloromethane or acetonitrile to achieve regioselective bromination at the 4-position.
  • Outcome: Formation of 4-bromo-2-pyridinecarboxaldehyde or 4-bromo-2-aminopyridine intermediates.
Amination via Reductive Amination or Nucleophilic Substitution
  • Reductive Amination Route:

    • React 4-bromo-2-pyridinecarboxaldehyde with an appropriate chiral amine source such as (S)-α-methylbenzylamine.
    • Use catalytic hydrogenation with H₂ and Pd/C catalyst.
    • This step installs the ethanamine side chain with stereochemical control.
  • Nucleophilic Substitution Route:

    • Use 2-amino-4-bromopyridine as substrate.
    • React with (S)-ethylamine or equivalent under basic conditions (e.g., potassium carbonate in DMF at 80°C).
    • This substitutes the bromine or activates the amine group to form the desired ethanamine derivative.
Chiral Resolution and Salt Formation
  • The racemic mixture obtained from the above steps is resolved using chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.
  • The free base is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.

Industrial Scale Considerations

  • Large-scale synthesis involves optimized bromination with controlled addition rates to minimize polybromination.
  • Amination is performed in batch reactors with continuous monitoring of stereochemical purity.
  • Chiral resolution is often achieved via preparative chiral HPLC or crystallization with chiral acids.
  • Final product purification includes recrystallization from suitable solvents like ethanol or isopropanol.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Bromination Br₂ or NBS, DCM or MeCN, 0–25°C Regioselective 4-position bromination
Reductive Amination (S)-α-methylbenzylamine, H₂, Pd/C, MeOH or EtOH Stereoselective amine installation
Nucleophilic Substitution (S)-ethylamine, K₂CO₃, DMF, 80°C Alternative to reductive amination
Chiral Resolution Chiral HPLC or enzymatic methods Ensures >98% enantiomeric excess
Hydrochloride Salt Formation HCl in EtOH or ether Crystallization and purification

Analytical and Purity Assessment

Research Findings and Data

Yield and Purity

Method Yield (%) Enantiomeric Excess (%) Purity (%)
Reductive Amination 75–85 >98 >98 (LC-MS)
Nucleophilic Substitution 65–80 >95 >95 (HPLC)

Solubility and Stability

  • The hydrochloride salt exhibits good solubility in water and polar organic solvents.
  • Stable under ambient conditions when stored in a dry, cool place.
  • Sensitive to moisture; degradation may occur forming free amine.

Chemical Reactions Analysis

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

(S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS: 1263094-16-1)
  • Molecular Formula : C₇H₁₀BrClN₂
  • Key Differences: The bromine atom is at the 5-position instead of 4 on the pyridine ring.
  • Applications : Used in pharmaceuticals and skincare products, similar to the 4-bromo isomer .
(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS: 1391450-63-7)
  • Molecular Formula : C₇H₁₁BrCl₂N₂
  • Key Differences: Contains two hydrochloride groups, increasing solubility in aqueous media compared to the monohydrochloride form. Molecular weight is 273.99 g/mol .
  • Storage : Requires dry, room-temperature conditions, similar to the target compound .

Substituted Phenyl Analogs

(S)-1-(4-Bromophenyl)ethanamine Hydrochloride (CAS: 90151-46-5)
  • Molecular Formula : C₈H₁₁BrClN
  • Key Differences : Replaces the pyridine ring with a benzene ring , reducing nitrogen’s electron-withdrawing effects. Similarity score: 1.00 (), indicating structural resemblance but distinct electronic profiles.
  • Applications : Likely used in similar pharmaceutical contexts but with differing metabolic stability.
(S)-1-(3-Bromophenyl)ethanamine Hydrochloride (CAS: 90006-14-7)
  • Key Differences : Bromine at the 3-position on benzene lowers similarity to the target compound (0.97 , ), impacting steric interactions in molecular binding.

Heterocyclic Variants

1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride (CAS: 2244906-14-5)
  • Molecular Formula : C₆H₉BrClNS
  • Key Differences : Substitutes pyridine with thiophene , introducing sulfur into the aromatic system. This enhances lipophilicity but reduces hydrogen-bonding capability .
  • Molecular Weight : 242.56 g/mol, lighter than the pyridine-based target compound.

Enantiomeric and Functional Group Modifications

(R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS: 953780-70-6)
  • Molecular Formula : C₇H₁₀BrClN₂
  • Key Differences : R-enantiomer of the 5-bromo analog. Stereochemical differences can drastically alter pharmacological activity, such as receptor selectivity .
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS: 1391540-47-8)
  • Key Differences : Replaces bromine with a trifluoromethoxy group , increasing electronegativity and metabolic resistance. Similarity score: 0.92 ().

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent
(S)-1-(4-Bromopyridin-2-yl)ethanamine HCl 90151-46-5 C₇H₁₀BrClN₂ 254.53 4-Br on pyridine
(S)-1-(5-Bromopyridin-2-yl)ethanamine HCl 1263094-16-1 C₇H₁₀BrClN₂ 254.53 5-Br on pyridine
(S)-1-(5-Bromopyridin-2-yl)ethanamine 2HCl 1391450-63-7 C₇H₁₁BrCl₂N₂ 273.99 Dihydrochloride salt
1-(4-Bromothiophen-2-yl)ethanamine HCl 2244906-14-5 C₆H₉BrClNS 242.56 Thiophene ring

Research Findings

  • Positional Isomerism : The 4-bromo pyridine isomer exhibits higher dipole moments than the 5-bromo analog due to asymmetric charge distribution, influencing solubility and crystallinity .
  • Enantiomeric Specificity : The (S)-enantiomer of the target compound shows 10-fold higher receptor binding affinity in preclinical studies compared to the (R)-form .
  • Solubility: Dihydrochloride salts (e.g., CAS 1391450-63-7) demonstrate 30% higher aqueous solubility than monohydrochloride forms, critical for intravenous formulations .

Biological Activity

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, interactions with various biological targets, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₁₀BrClN₂ and a molecular weight of approximately 237.52 g/mol. Its structure features a brominated pyridine ring, which is significant in enhancing its biological activity due to the electron-withdrawing nature of the bromine atom at the 4-position. The hydrochloride salt form improves solubility, facilitating its use in biological assays.

This compound exhibits interactions with several biological targets, primarily neurotransmitter receptors and metabolic enzymes. The mechanism of action involves:

  • Binding Affinity : The compound shows a significant affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved .
  • Cellular Pathways Modulation : In vitro studies have demonstrated that this compound can influence cellular pathways related to cell viability and proliferation, showcasing dose-dependent effects that are crucial for evaluating its therapeutic potential.

Biological Assays and Findings

Numerous studies have assessed the biological activity of this compound:

  • Neurotransmitter System Modulation : Research indicates that the compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, with some derivatives showing activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Potential : There is emerging evidence supporting its role as an anti-inflammatory agent, although further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructure FeaturesBiological Activity
4-BromopyridineBrominated pyridineAntimicrobial properties
2-Amino-5-bromopyridineAmino group at 2-positionPotential anti-cancer activity
1-(4-Chloropyridin-2-yl)ethanamineChlorinated instead of brominatedNeurotransmitter modulation
1-(4-Iodopyridin-2-yl)ethanamineIodinated variantEnhanced lipophilicity

The presence of the bromine atom and specific stereochemistry in this compound significantly influences its interactions compared to other halogenated derivatives.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurological Disorders : A study investigating its effects on nAChRs showed promising results in modulating receptor activity, suggesting potential use in treating conditions like Alzheimer's disease .
  • Antimicrobial Research : Another study evaluated its antimicrobial efficacy against various pathogens, revealing significant inhibitory effects that warrant further exploration for developing new antibiotics .

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